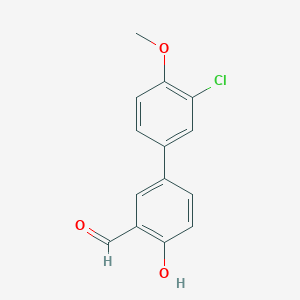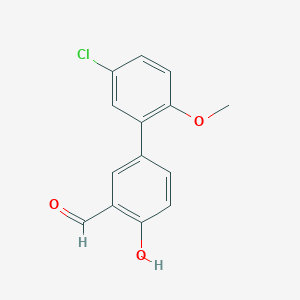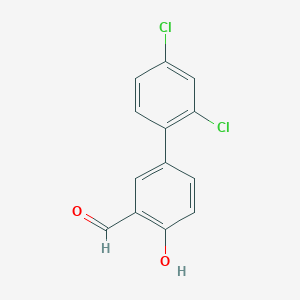
6-(2,4-Dichlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dichlorophenyl)-2-formylphenol, 95% (6-DCF) is a phenolic compound with a variety of applications in scientific research. It is used to study the molecular mechanisms of action and biochemical and physiological effects of compounds in laboratory experiments. 6-DCF is a white to yellowish crystalline solid that is soluble in water and has a molecular formula of C₁₁H₉Cl₂O₂. It is a chlorinated phenol derivative and is also known as 2,4-dichloro-6-formylphenol.
科学的研究の応用
6-DCF has many applications in scientific research. It is used to study the molecular mechanisms of action and biochemical and physiological effects of compounds in laboratory experiments. For example, it has been used to study the effects of drugs on the brain, as well as to study the effects of environmental pollutants on human health. It is also used to study the effects of hormones on cell signaling pathways, and to study the effects of DNA-binding proteins on gene expression.
作用機序
The mechanism of action of 6-DCF is not fully understood. However, it is known that 6-DCF is able to bind to certain proteins in the body, such as the enzyme cytochrome P450. This binding can result in the inhibition of the enzyme, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
6-DCF has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased drug metabolism. It can also inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. In addition, 6-DCF has been shown to inhibit the enzyme NADPH oxidase, which can lead to decreased levels of reactive oxygen species in the body.
実験室実験の利点と制限
The main advantage of using 6-DCF in laboratory experiments is that it is a relatively inexpensive compound that is readily available. However, there are some limitations to using 6-DCF in experiments. The compound is not water-soluble, so it must be dissolved in an organic solvent before it can be used. In addition, the compound is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for the use of 6-DCF in scientific research. One potential direction is to use the compound to study the effects of environmental pollutants on human health. Another potential direction is to use the compound to study the effects of hormones on cell signaling pathways. Finally, 6-DCF could be used to study the effects of DNA-binding proteins on gene expression.
合成法
The most common method for synthesizing 6-DCF is the Friedel-Crafts acylation reaction. This is a reaction between an aromatic compound and an acid chloride in the presence of an aluminum chloride catalyst. The reaction produces an acylated aromatic compound, in this case 6-DCF. The reaction is typically carried out in an organic solvent such as diethyl ether or benzene.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQBVVCNKEGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685280 |
Source


|
| Record name | 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261919-27-0 |
Source


|
| Record name | 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)









